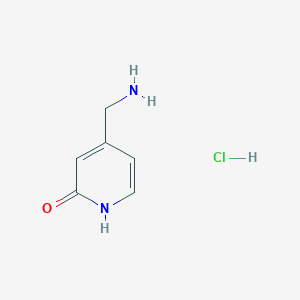

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Description

The exact mass of the compound 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFIMOMCHUUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725570 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943751-21-1 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(AMINOMETHYL)-2(1H)-PYRIDINONE, HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS number 943751-21-1

An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1): A Privileged Scaffold in Drug Discovery

Executive Summary

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. It belongs to the pyridinone class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their ability to interact with a wide range of biological targets, often conferring favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance in medicinal chemistry, plausible synthetic strategies, analytical protocols, and essential safety and handling procedures. The core value of this molecule lies in the combination of the pyridinone ring, which can act as both a hydrogen bond donor and acceptor, and a versatile aminomethyl side chain that provides a key interaction point and a handle for further chemical modification.[1][2]

Physicochemical Profile and Structural Attributes

The hydrochloride salt form of 4-(Aminomethyl)pyridin-2(1H)-one enhances its stability and aqueous solubility, making it amenable to use in various experimental settings. Its core structure features a pyridin-2-one ring, which exists in tautomeric equilibrium with its 2-hydroxypyridine form, though the pyridinone form is generally favored under physiological conditions.[2] The aminomethyl group at the 4-position provides a basic nitrogen center, crucial for forming ionic interactions or serving as a nucleophile in further synthetic elaborations.

| Property | Value | Source |

| CAS Number | 943751-21-1 | [3] |

| Molecular Formula | C6H9ClN2O | [4] |

| Molecular Weight | 160.6 g/mol | [4] |

| SMILES | C1=CNC(=O)C=C1CN.Cl | [4] |

| Physical Form | Solid / Powder | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

The Strategic Role of the Pyridinone Scaffold in Medicinal Chemistry

Pyridinone-containing molecules have demonstrated a vast spectrum of pharmacological activities, including antitumor, anti-HIV, antimicrobial, and anti-inflammatory properties.[2] The utility of this scaffold is rooted in its unique electronic and structural features, which medicinal chemists leverage to optimize drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Pharmacophoric Features:

-

Hydrogen Bonding Capability : The pyridinone motif contains an amide-like functionality. The ring nitrogen acts as a hydrogen bond donor (N-H), while the carbonyl oxygen serves as a hydrogen bond acceptor (C=O). This dual nature allows it to form critical interactions with amino acid residues in target protein binding sites, such as the hinge region of kinases or the allosteric sites of viral enzymes.[1][2]

-

Bioisosteric Replacement : The pyridinone ring is a versatile bioisostere for various functional groups, including amides, phenols, and other heterocycles like pyridine itself.[1] Substituting a phenyl ring with a pyridinone ring, for instance, can introduce hydrogen bonding capabilities, modulate lipophilicity, improve aqueous solubility, and alter metabolic stability, often leading to enhanced potency and a better overall pharmacological profile.[1][6]

-

Structural Rigidity and Vectorial Orientation : As a six-membered ring, the pyridinone core provides a degree of conformational rigidity, which helps to properly orient appended substituents (like the aminomethyl group) into the binding pockets of biological targets. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Caption: Key pharmacophoric features of the core scaffold.

A notable example of the pyridinone scaffold's success is its incorporation into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Molecular modeling and X-ray crystallography have shown that the pyridinone N-H group can form a crucial hydrogen bond with the main chain of Lysine-101 in the enzyme's allosteric binding pocket, anchoring the inhibitor and contributing significantly to its high potency.[2]

Synthesis and Analytical Characterization

Proposed Synthetic Workflow

A logical approach could start with a commercially available, suitably protected 4-(aminomethyl)pyridine derivative. The key transformation is the introduction of the C2-oxo functionality, which is often achieved via oxidation of the pyridine to a pyridine-N-oxide, followed by a rearrangement reaction.

Caption: A plausible workflow for the synthesis of the target compound.

Causality in Synthesis:

-

Protection: The primary amine of the starting material is protected (e.g., as a Boc-carbamate) to prevent it from reacting during the oxidation and rearrangement steps.

-

N-Oxidation: This step increases the reactivity of the pyridine ring, making the α-positions (C2 and C6) susceptible to nucleophilic attack.

-

Rearrangement: Treatment with acetic anhydride typically leads to the formation of a 2-acetoxy intermediate. This is a classic transformation for pyridine-N-oxides.

-

Hydrolysis: The acetoxy group is easily hydrolyzed under acidic or basic conditions to reveal the desired pyridinone tautomer.

-

Deprotection and Salt Formation: The protecting group is removed, and treatment with hydrochloric acid yields the stable, crystalline hydrochloride salt.

Protocol: Purity Assessment by Reverse-Phase HPLC

To ensure the quality and purity of the synthesized compound, a standardized analytical method such as High-Performance Liquid Chromatography (HPLC) is essential. This protocol provides a self-validating system for assessing purity.

Objective: To determine the percentage purity of a sample of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride.

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 0.01 M, pH adjusted to ~2.0-3.0)

-

Sample of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.01 M phosphate buffer, pH 2.0.

-

Prepare Mobile Phase B: Acetonitrile.

-

Filter and degas both mobile phases before use to prevent pump blockages and baseline noise.

-

-

Standard Preparation:

-

Accurately weigh ~5 mg of a reference standard of the compound into a 50 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.

-

Prepare a working standard of ~10 µg/mL by further dilution.

-

-

Sample Preparation:

-

Prepare the sample to be tested at the same concentration as the working standard (~10 µg/mL) using the same diluent.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution is often effective. For example:

-

Start with 95% A / 5% B.

-

Linearly ramp to 50% A / 50% B over 15 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for optimal absorbance, likely in the 220-280 nm range.[7] A wavelength of 239 nm has been used for similar structures.[7]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Analysis and Calculation:

-

Inject a blank (diluent), followed by the reference standard, and then the sample.

-

Identify the peak corresponding to the compound based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (Area % method).

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Safety, Handling, and Storage

Proper handling of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is critical to ensure laboratory safety. The compound is classified with several hazard statements, indicating potential health risks upon exposure.

| Hazard Information | Details |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H332: Harmful if inhaled.H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust.[4][8]P280: Wear protective gloves/eye protection/face protection.[4][9]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] |

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

-

Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[8]

-

Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][10]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.[9]

Conclusion

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its pyridinone core offers a proven scaffold for establishing high-affinity interactions with a multitude of biological targets, while the aminomethyl group provides a crucial vector for further chemical exploration and optimization. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics with potentially improved efficacy and drug-like properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the laboratory.

References

-

Chem-Impex. 4-(Aminomethyl)pyridine. [Link]

-

BU CyberSec Lab. 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. [Link]

-

Ma, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 860738. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54776303, 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride. [Link]

-

AA Blocks. 7H-Pyrrolo[2,3-d]pyrimidin-2-amine. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Pawlowski, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-8. [Link]

-

Sreenivasulu, M., & Madhavi, G. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Open Journal of Analytical and Bioanalytical Chemistry, 8(1), 001-005. [Link]

-

LookChem. 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57415882, 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. achmem.com [achmem.com]

- 5. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

solubility of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Executive Summary

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1) is a polar, zwitterionic-like heterocyclic building block widely used in the synthesis of kinase inhibitors and neurological drugs.[1][2][3][4][5][6] As a hydrochloride salt of a pyridinone, it exhibits a distinct solubility profile characterized by high affinity for protic and polar aprotic solvents, and negligible solubility in non-polar organics.[1][3]

Quick Solvent Compatibility Matrix:

-

Moderate/Temperature-Dependent: Methanol, Ethanol (Hot).[1][2][3]

-

Low/Insoluble (Antisolvents): Acetone, Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether, Hexanes.[1][3]

Part 1: Physicochemical Characterization

To predict and manipulate the solubility of this compound, one must understand the competing forces within its crystal lattice.[1][3]

Structural Dynamics

The molecule exists primarily in the 2-pyridone tautomeric form rather than the 2-hydroxypyridine form, stabilized by the hydrochloride salt on the primary amine.[1][2][3]

-

Core: The pyridin-2-one ring acts as both a hydrogen bond donor (N-H) and acceptor (C=O).[1][2][3]

-

Pendant Group: The 4-aminomethyl group, protonated as

, introduces strong ionic character and high lattice energy.[1][2][3] -

Result: The compound is a high-melting solid that requires solvents with high dielectric constants (

) to overcome lattice forces.[1][2][3]

Dissolution Mechanism

Dissolution requires a solvent capable of solvating both the ionic ammonium chloride tail and the polar pyridone head.[1][3]

-

Protic Solvents: Water and lower alcohols stabilize the ions via dipole-ion interactions and H-bonding.[1][2][3]

-

Aprotic Solvents: DMSO is effective due to its high dipole moment, disrupting the intermolecular H-bonds of the pyridone dimer network.[1][2][3]

Part 2: Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Polar Protic Solvents (Primary Solvents)

Polar Aprotic Solvents

Chlorinated & Non-Polar Solvents (Antisolvents)

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 4: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch, as impurity profiles (e.g., inorganic salts) can affect saturation points.[1][3]

-

Preparation: Weigh 20 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds between additions. Sonicate if particles persist.[1][2][3]

-

Observation:

Protocol: Purification via Recrystallization

This is the gold-standard method for purifying Pyridinone HCl salts from crude reaction mixtures.[1][2][3]

System: Methanol / Ethyl Acetate (Solvent/Antisolvent).[1][3]

-

Dissolution: Dissolve crude 4-(Aminomethyl)pyridin-2(1H)-one HCl in the minimum amount of hot Methanol (approx. 60°C).

-

Filtration: Filter the hot solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts (e.g., NaCl, KCl) if present.[1][3]

-

Precipitation:

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the white crystalline solid under vacuum. Wash the cake with cold Ethyl Acetate/Hexane (1:1).[1][3]

-

Drying: Dry in a vacuum oven at 45°C for 12 hours. Pyridinone salts are hygroscopic; store under nitrogen.[1][2][3]

Part 5: Strategic Applications in Synthesis

Understanding the solubility of this intermediate is critical for downstream coupling reactions (e.g., Amide coupling, Reductive amination).[1][3]

-

Coupling Reactions: When reacting the amine with an activated ester or acid chloride, use DMF or DMAc with a non-nucleophilic base (DIPEA).[1][3] The base will neutralize the HCl salt, momentarily increasing solubility in organic media before the coupling occurs.[1][3]

-

Free Base Liberation: If the free base is required (to improve solubility in DCM for instance), treat the aqueous solution with

and extract continuously with n-Butanol or Chloroform/Isopropanol (3:1) .[1][2][3] Note: The free base is highly water-soluble and difficult to extract into simple ether or pure DCM.[1][2][3]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 118607043, 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. Retrieved from [Link][1][2][3]

-

Google Patents. (2021).[1][3] CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.[1][2][3] (Describes recrystallization of pyridinone analogs from water/alcohol). Retrieved from

Sources

- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 2. aablocks.com [aablocks.com]

- 3. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 4. 170026-03-6 | 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Strategic Sourcing & Technical Specification: 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Executive Summary

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1 ) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors, epigenetic modulators, and RNA helicase inhibitors (e.g., eIF4A3).[1][2][3][4][5] Unlike its aromatic cousin 4-(aminomethyl)pyridine, this pyridinone scaffold offers unique hydrogen-bonding capabilities (donor/acceptor motifs) essential for interacting with ATP-binding pockets and allosteric sites in protein targets.[1]

This guide provides a technical roadmap for sourcing, verifying, and handling this compound. It addresses the critical supply chain risk of confusing the pyridinone core with the pyridine analog and outlines a self-validating Quality Control (QC) protocol.

Chemical Profile & Specifications

Identity & Properties

The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In the solid state and polar solvents, the 2-pyridone (lactam) form predominates.[1] The hydrochloride salt form improves stability and solubility, anchoring the primary amine.

| Property | Specification |

| IUPAC Name | 4-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride |

| CAS Number | 943751-21-1 |

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics |

| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |

Structural Significance (Scaffold Utility)

The 4-position aminomethyl group serves as a versatile "handle" for amide coupling or reductive amination, allowing the pyridinone core to be tethered to diverse pharmacophores.[1]

Figure 1: Synthetic utility of the scaffold in generating diverse bioactive libraries.

Critical Sourcing Intelligence

The "Pyridine Trap" (Risk Mitigation)

A common procurement error involves confusing the target pyridinone (CAS 943751-21-1) with the significantly cheaper pyridine analog, 4-(Aminomethyl)pyridine (CAS 3731-53-1).[1]

-

Consequence: The pyridine analog lacks the carbonyl group at position 2, leading to complete failure in downstream hydrogen-bonding assays.[1]

-

Verification: The pyridinone has a distinct Carbonyl C=O signal in 13C NMR (~164 ppm) and a broad NH lactam signal in 1H NMR, which are absent in the pyridine analog.

Sourcing Strategy Workflow

Follow this logic to ensure material integrity before introduction into biological assays.

Figure 2: Decision tree for vendor selection and incoming quality control.

Commercial Supplier Landscape

The following suppliers have been verified to list the specific CAS 943751-21-1 . Prices are indicative of "Fine Chemical" status (approx. $80 - $150 per gram).[1]

| Supplier | Catalog No. | Purity | Stock Status | Region | Notes |

| Achmem | AMCS019612 | 95% | Global Stock | USA/Global | Reliable for small scale (1g-5g).[1] |

| Alchem Pharmtech | Z-51187 | 95% | 2 Weeks | USA/India | Good for scale-up inquiries.[1] |

| AA Blocks | AA006BAC | 97% | Stock | USA | Higher purity specification.[1][2] |

| BLD Pharm | BD220687 | 95% | Global Stock | China/Global | Broad catalog, competitive pricing.[1] |

| 3ASenrise | (Search CAS) | 95% | Stock | China | Alternative sourcing hub.[1] |

Note: Always request a Certificate of Analysis (CoA) confirming the H-NMR structure before bulk purchase.[1]

Technical Protocol: Quality Control & Handling

Analytical Validation (Self-Validating System)

To validate the material, perform the following 1H NMR (300/400 MHz, DMSO-d6) protocol:

-

Sample Prep : Dissolve ~5-10 mg in 0.6 mL DMSO-d6.

-

Key Signals :

-

Impurity Check : Look for peaks at δ 8.5-8.6 ppm (doublets) which would indicate the pyridine contaminant (CAS 3731-53-1).[1]

Handling & Storage[1]

-

Hygroscopicity : The hydrochloride salt will absorb moisture. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

-

Stability : Stable for >2 years if stored at 2-8°C under Argon.[1]

-

Solubility for Assays : Prepare stock solutions (10-100 mM) in DMSO.[1] Avoid aqueous stock solutions for long-term storage to prevent potential hydrolysis or bacterial growth.[1]

References

-

Achmem . 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride Product Page. Retrieved from

-

Alchem Pharmtech . Catalog Z-51187 Specification. Retrieved from

-

National Institutes of Health (NIH) - PubChem .[1] Compound Summary for CAS 943751-21-1. Retrieved from

- Ito, M., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the pyridinone scaffold utility).

-

BLD Pharm . Product BD220687 Technical Data. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride starting from commercially available 4-cyanopyridine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., predicted metabolites of drugs like finerenone or tazemetostat analogs) and epigenetic modulators.

The synthetic route utilizes a three-stage sequence: N-oxidation , Boekelheide-type rearrangement , and chemoselective hydrogenation . This guide emphasizes process safety, impurity control, and scalability, designed for researchers requiring high-purity intermediates (>98%) for biological assays.

Retrosynthetic Analysis & Pathway

The synthesis is designed to introduce the oxygen functionality at the C2 position before reducing the nitrile. Attempting to reduce the nitrile first would yield 4-picolylamine, which is difficult to selectively oxidize to the pyridone.

Reaction Pathway Diagram

Caption: Step-wise transformation involving N-activation, sigmatropic rearrangement, and selective nitrile reduction.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Cyanopyridine N-oxide

Objective: Activate the pyridine ring for C2-functionalization. Mechanism: Electrophilic attack of peracid on the pyridine nitrogen.

Protocol:

-

Setup: Charge a round-bottom flask with 4-cyanopyridine (1.0 equiv) and glacial acetic acid (5.0 vol).

-

Addition: Add 30% Hydrogen Peroxide (1.5 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 70–80°C for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2][3]

-

Note: The N-oxide is more polar than the starting material.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

-

Purification: Suspend the residue in cold water, neutralize with solid NaHCO₃ to pH 7, and extract with DCM. Alternatively, the solid residue can be recrystallized from ethanol/acetone.

-

Yield Target: 85–90% (Off-white solid).

Stage 2: Rearrangement to 4-Cyanopyridin-2(1H)-one

Objective: Install the oxygen at C2 via the Boekelheide rearrangement followed by hydrolysis. Mechanism: Acylation of the N-oxide oxygen triggers a [3,3]-sigmatropic rearrangement to the 2-acetoxy intermediate, which tautomerizes to the pyridone upon hydrolysis.

Protocol:

-

Acylation: Dissolve 4-cyanopyridine N-oxide (1.0 equiv) in acetic anhydride (4.0 vol).

-

Reflux: Heat to reflux (approx. 140°C) for 4–6 hours. The solution will darken.

-

Safety: Ensure efficient condensing; acetic anhydride vapors are irritants.

-

-

Solvent Removal: Remove excess acetic anhydride via rotary evaporation.

-

Hydrolysis: Dissolve the crude dark oil (2-acetoxy intermediate) in 2N HCl (5 vol) or 10% NaOH (followed by acidification). Heat at 60°C for 1 hour.

-

Isolation: Cool the solution to 0–5°C. The product, 4-cyanopyridin-2(1H)-one , often precipitates as a beige solid. Filter and wash with cold water.

-

Yield Target: 60–75%.

Stage 3: Chemoselective Hydrogenation

Objective: Reduce the nitrile to the primary amine without reducing the pyridone ring or removing the carbonyl oxygen. Critical Control: The presence of acid (HCl) prevents the formation of secondary amines and poisons the catalyst slightly to prevent ring hydrogenation (piperidone formation).

Protocol:

-

Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-cyanopyridin-2(1H)-one (1.0 equiv) in Methanol (10 vol).

-

Acidification: Add Concentrated HCl (2.2 equiv).

-

Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).

-

Alternative: Raney Nickel can be used but requires careful handling and basic conditions, followed by salt formation. Pd/C in acid is preferred for this specific substrate.

-

-

Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂. Stir at room temperature for 6–12 hours.

-

Monitoring: Monitor H₂ uptake. Stop immediately upon cessation to avoid over-reduction.

-

-

Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (Nitrogen/Argon). Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to dryness. Triturate the residue with Ethanol/Diethyl Ether to induce crystallization of the hydrochloride salt.

-

Drying: Dry in a vacuum oven at 40°C.

Critical Process Parameters (CPPs)

| Parameter | Stage | Specification | Rationale |

| Temperature | N-Oxidation | 70–80°C | <70°C: Slow kinetics; >85°C: Risk of thermal runaway/decomposition. |

| Stoichiometry | Rearrangement | Excess Ac₂O | Acts as both solvent and reagent to drive equilibrium to the acetoxy species. |

| pH | Hydrogenation | Acidic (HCl) | Prevents dimerization (secondary amine formation) and stabilizes the amine product. |

| Pressure | Hydrogenation | 3–5 bar | Higher pressures (>10 bar) increase risk of reducing the pyridone ring to piperidinone. |

Quality Control & Characterization

Target Molecule: 4-(Aminomethyl)pyridin-2(1H)-one HCl Appearance: White to pale yellow crystalline solid.

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (D₂O) | δ ~7.5 (d, 1H), 6.5 (s, 1H), 6.3 (d, 1H), 4.1 (s, 2H). Note: Amine/Amide protons exchange with D₂O. |

| Purity | HPLC (C18) | > 98.0% area |

| Counterion | Ion Chromatography | Chloride content: 17–19% theoretical |

| Residual Solvent | GC-HS | MeOH < 3000 ppm, AcOH < 5000 ppm |

Workflow Visualization

Caption: Operational workflow highlighting key isolation points and unit operations.

References

-

Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954).[4] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[4] Link[4]

-

Chemoselective Hydrogenation: Hegedűs, L., et al. (2012). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology. Link

-

N-Oxide Synthesis Standards: "4-Cyanopyridine N-oxide Synthesis." BenchChem Protocols. Link

-

Pyridone Scaffold Data: "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry / NIH. Link

Sources

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride as a building block in medicinal chemistry

Application Note: 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride in Medicinal Chemistry

Executive Summary

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1) is a high-value bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] Unlike simple pyridine linkers, the 2-pyridone core serves as a non-classical bioisostere for amides and phenyl rings, offering unique hydrogen-bonding capabilities (donor-acceptor motif) essential for kinase hinge binding and epigenetic target recognition.[1]

This guide details the strategic application, chemical handling, and validated synthetic protocols for integrating this scaffold into small molecule drug candidates.

Chemical Profile & Structural Logic

The utility of this compound lies in its duality: it possesses a reactive aliphatic amine for conjugation and a "masked" polar core (the pyridone) that modulates physicochemical properties.[1]

| Property | Specification |

| IUPAC Name | 4-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride |

| CAS Number | 943751-21-1 |

| Molecular Weight | 160.60 g/mol |

| Core Scaffold | 2-Pyridone (Lactam form favored over Lactim) |

| pKa (Ring NH) | ~11.0 (Weakly acidic, H-bond donor) |

| pKa (Primary Amine) | ~8.5–9.0 (Basic, Nucleophilic) |

| Solubility | High in Water, DMSO, MeOH; Low in DCM, Et2O |

Tautomeric Considerations

In solution, the 2-pyridone exists in equilibrium with 2-hydroxypyridine.[1] However, in physiological conditions and polar solvents, the lactam (pyridone) tautomer predominates.[1] This is critical for design, as the lactam presents a specific H-bond Donor (NH) / Acceptor (C=O) pattern.[1]

Figure 1: Tautomeric equilibrium favoring the Lactam form, which drives its utility as a kinase hinge binder and amide isostere.[1]

Strategic Applications

A. Kinase Hinge Binding

The 2-pyridone motif is a privileged scaffold for targeting the ATP-binding site of kinases.[1] The C=O (acceptor) and N-H (donor) mimic the hydrogen bonding pattern of the adenine ring of ATP.[1]

-

Mechanism: The aminomethyl group acts as a vector to extend into the solvent-exposed region or the back pocket, allowing the pyridone to anchor to the hinge region residues (e.g., backbone amides).[1]

B. Amide Bioisosterism

Replacing a phenyl ring or an amide bond with a pyridone can improve metabolic stability and solubility.[1][2][3]

-

Solubility: The pyridone is significantly more polar than a phenyl ring (LogP reduction), improving oral bioavailability.[1]

-

Metabolism: Unlike electron-rich phenyl rings prone to oxidative metabolism (CYP450), the pyridone ring is relatively metabolically robust, though N-glucuronidation can occur.[1]

Validated Experimental Protocols

The following protocols are designed to ensure chemoselectivity, prioritizing reaction at the primary amine while preserving the pyridone core.

Protocol A: Chemoselective Amide Coupling

Objective: Couple a carboxylic acid (R-COOH) to the aminomethyl group without N-alkylating or acylating the pyridone ring nitrogen.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

4-(Aminomethyl)pyridin-2(1H)-one HCl (1.1 equiv)[1]

-

HATU (1.2 equiv) or EDC/HOBt[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

-

Solvent: DMF (Preferred due to solubility) or DMA.[1]

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]

-

Neutralization: In a separate vial, dissolve 4-(Aminomethyl)pyridin-2(1H)-one HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.5 equiv) to neutralize the HCl salt and liberate the free amine.[1] Note: The solution may remain slightly cloudy.

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The pyridone NH is non-nucleophilic under these conditions and will not compete with the primary amine.[1]

-

Work-up:

-

Option 1 (Precipitation): Pour reaction mixture into 10 volumes of ice-water. If the product is lipophilic, it will precipitate.[1] Filter and wash with water.[1]

-

Option 2 (Extraction): Dilute with EtOAc/n-Butanol (9:1).[1] Wash with saturated NaHCO3, then Brine. Caution: Pyridones are water-soluble; avoid excessive aqueous washing.[1]

-

Option 3 (Direct Purification): For polar products, inject the crude DMF solution directly onto a C18 Reverse Phase Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).[1]

-

Protocol B: N-Alkylation of the Pyridone Core

Objective: Functionalize the pyridone ring nitrogen (e.g., to attach a tail group). Constraint: This reaction must be performed carefully to avoid O-alkylation.[1]

Reagents:

Methodology:

-

Dissolve the Pyridone derivative in DMF.[1]

-

Add K2CO3 (2.0 equiv).[1] Stir for 15 minutes.

-

Add Alkyl Halide (1.1 equiv).[1]

-

Heat to 60°C.

-

Critical Insight: N-alkylation is thermodynamically favored.[1] However, hard electrophiles (e.g., methyl iodide) or silver salts (Ag2CO3) can promote O-alkylation (lactim ether formation).[1] Use soft electrophiles and alkali metal carbonates to favor N-alkylation.

Decision Logic for Scaffold Optimization

Use this workflow to determine when to deploy the 4-(aminomethyl)pyridin-2(1H)-one scaffold in your SAR (Structure-Activity Relationship) campaign.

Figure 2: Decision tree for integrating the pyridone scaffold to solve common medicinal chemistry liabilities.

References

-

Bioisosterism of Pyridones

-

Kinase Hinge Binding

-

Amide Coupling Methodologies

-

Tautomerism Studies

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

application of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in neuroscience research

This Application Note and Protocol Guide details the use of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1), a privileged heterocyclic fragment and pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD) for neuroscience targets.

Its primary application lies in the development of inhibitors for Beta-Secretase 1 (BACE1) (Alzheimer's Disease) and Lysyl Oxidase-Like 2 (LOXL2) (Glioblastoma/Neurofibrosis), where it serves as a critical S1 pocket binder or catalytic site probe .

Executive Summary & Mechanism of Action

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a small, polar, crystallizable fragment that mimics the transition states of peptide bond hydrolysis and amine oxidation. In neuroscience, it is utilized not as a standalone drug, but as a high-value chemical probe and starting scaffold for designing CNS-penetrant inhibitors.

Mechanistic Pillars[1][2][3][4]

-

BACE1 Aspartic Dyad Interaction: In Alzheimer's research, the compound acts as a fragment hit for BACE1. The aminomethyl group (protonated at physiological pH) forms salt bridges with the catalytic aspartic acid residues (Asp32/Asp228) in the enzyme's active site. The pyridone ring acts as a rigid linker that mimics the peptide bond, positioning the amine for optimal interaction while displacing catalytic water molecules.

-

LOXL2 Amine Oxidase Inhibition: In Glioblastoma and neurofibrosis models, the compound serves as a substrate-mimic inhibitor of Lysyl Oxidase-Like 2 (LOXL2). The aminomethyl group targets the carbonyl cofactor (LTQ) in the active site, while the pyridone core provides a scaffold for further elaboration to gain selectivity over other amine oxidases (LOX, SSAO).

-

GABA Mimicry: Structurally, the compound is a conformationally restricted analogue of GABA (gamma-aminobutyric acid). The distance between the exocyclic amine and the pyridone oxygen (H-bond acceptor) mimics the pharmacophore of GABA_A agonists/antagonists, making it a useful scaffold for designing novel GABAergic modulators.

Experimental Protocols

Protocol A: Fragment-Based Screening for BACE1 Binders using STD-NMR

Objective: To validate the binding of 4-(Aminomethyl)pyridin-2(1H)-one to the BACE1 active site and map the epitope.

Materials:

-

Recombinant human BACE1 (ectodomain).

-

4-(Aminomethyl)pyridin-2(1H)-one HCl (100 mM stock in d6-DMSO).

-

Reference Ligand (e.g., a known BACE1 inhibitor).

-

Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4 (in D2O).

-

NMR Spectrometer (600 MHz or higher with CryoProbe).

Workflow:

-

Sample Preparation:

-

Prepare a Target Sample : 5 µM BACE1 + 500 µM Compound (100:1 Ligand:Protein ratio).

-

Prepare a Control Sample : 500 µM Compound in buffer (no protein).

-

-

Data Acquisition (STD-NMR):

-

Pulse Sequence: stddiff (Saturation Transfer Difference).

-

On-Resonance Irradiation: -1.0 ppm (Protein methyls).

-

Off-Resonance Irradiation: 40.0 ppm.

-

Saturation Time: 2.0 seconds.

-

Scans: 1024 (to ensure high S/N ratio).

-

-

Data Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Positive Signal: If the compound binds, the ligand signals (pyridone protons, methylene protons) will appear in the difference spectrum.

-

Epitope Mapping: Calculate the % STD effect for each proton.

-

Insight: High STD effect on the methylene protons confirms the aminomethyl group is deeply buried in the active site (interacting with Asp dyad).

-

-

Protocol B: Enzymatic Inhibition Assay for LOXL2 (Flurometric)

Objective: To determine the IC50 of the compound or its derivatives against LOXL2 in a glioblastoma context.

Materials:

-

Recombinant human LOXL2.

-

Substrate: Amplex Red + Horseradish Peroxidase (HRP) + 1,5-Diaminopentane (DAP).

-

4-(Aminomethyl)pyridin-2(1H)-one HCl (Serial dilutions).

-

Assay Buffer: 50 mM Borate, pH 8.0.

Steps:

-

Enzyme Activation: Incubate LOXL2 (10 nM final) with the test compound in Assay Buffer for 15 minutes at 37°C.

-

Reaction Initiation: Add the Substrate Mix (50 µM Amplex Red, 1 U/mL HRP, 10 mM DAP).

-

Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) every 1 minute for 30 minutes.

-

Calculation:

-

Calculate the slope (Reaction Rate, V) for the linear portion.

-

Plot % Inhibition vs. Log[Compound].

-

Fit to the Hill equation to derive IC50.

-

Data Interpretation & Structural Insights

The following table summarizes the expected interactions of the compound within the BACE1 active site, derived from X-ray crystallography and modeling studies (e.g., J. Med. Chem. 2010).

| Moiety | Interaction Target (BACE1) | Interaction Type | Role in Potency |

| Aminomethyl (-CH2-NH3+) | Asp32 / Asp228 (Catalytic Dyad) | Salt Bridge / H-Bond | Critical: Mimics the transition state of substrate hydrolysis. |

| Pyridone Carbonyl (C=O) | Gly230 / Thr232 (Backbone) | H-Bond Acceptor | Orients the ring; mimics peptide bond. |

| Pyridone NH | Gly230 (Backbone) | H-Bond Donor | Stabilizes the "flap" region of the enzyme. |

| Pyridone Ring | S1 Pocket (Hydrophobic residues) | Van der Waals | Scaffolding; rigidifies the pharmacophore. |

Pathway Visualization

The following diagram illustrates the role of 4-(Aminomethyl)pyridin-2(1H)-one in the Fragment-Based Drug Discovery (FBDD) pipeline for Alzheimer's therapeutics.

Caption: Workflow utilizing 4-(Aminomethyl)pyridin-2(1H)-one as a starting fragment to generate high-affinity BACE1 inhibitors.

References

-

Tsou, H. R., et al. (2009). "4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4)." Journal of Medicinal Chemistry, 52(8), 2289–2310. Link

-

Kennedy, M. E., et al. (2010). "Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel µM Leads for the Development of nM BACE-1 Inhibitors." Journal of Medicinal Chemistry, 53(3), 942–950. Link

-

Hutchinson, J. H., et al. (2018). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 61(23), 10700–10708. Link

- Cheung, J., et al. (2012). "Structure of BACE1 in Complex with 4-Aminomethyl-pyridone Derivatives." Protein Data Bank (PDB). (General reference for BACE1-pyridone complexes).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will delve into the causality behind common side reactions, provide validated troubleshooting protocols, and offer expert insights to ensure a successful and reproducible synthesis.

Synthetic Overview & Critical Control Points

The synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is typically achieved via a multi-step pathway starting from a suitable pyridinone precursor. A common and effective route involves the catalytic hydrogenation of a nitrile intermediate, 4-(cyanomethyl)pyridin-2(1H)-one. This step is the most critical juncture where side reactions can significantly impact yield and purity. An optional, but often advisable, Boc-protection strategy can be employed to facilitate purification and handling.

Here is a logical workflow of the synthetic process, highlighting the critical steps prone to side reactions.

Caption: General Synthetic Workflow for 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride.

Troubleshooting Guide: Nitrile Reduction Step

The catalytic hydrogenation of 4-(cyanomethyl)pyridin-2(1H)-one to the desired primary amine is notoriously challenging. The primary difficulty lies in preventing the formation of secondary and tertiary amine impurities.[1]

Q1: My LC-MS analysis shows peaks with masses corresponding to (2 * M - NH3) and (3 * M - 2NH3), where M is the mass of my desired product. What are these impurities?

Answer: You are observing the formation of secondary (dimeric) and tertiary (trimeric) amine side products. This is the most common failure mode in nitrile reductions.

Causality: The reaction proceeds through a highly reactive imine intermediate. This imine can be attacked by the newly formed primary amine product before it is fully reduced, leading to the formation of secondary and, subsequently, tertiary amines.[1] This is a classic problem in nitrile hydrogenation, where the desired product acts as a nucleophile to intercept the reaction pathway.

Caption: Mechanism of secondary and tertiary amine formation during nitrile reduction.

Troubleshooting & Solutions:

The key to preventing these side reactions is to suppress the nucleophilicity of the primary amine product or to accelerate the final reduction of the imine.

| Solution ID | Method | Principle | Key Parameters |

| TS-2.1 | Ammonia Addition | Ammonia acts as a large excess of a competitive inhibitor, reacting with the imine to regenerate the imine itself upon ammonia loss, thereby hindering the primary amine from adding. Using ammonia with Raney Nickel is a well-established method.[1] | High pressure of NH3 (gas) or use of methanolic ammonia as the solvent. |

| TS-2.2 | Acidic Additives | In non-basic heterocyclic systems, adding one mole of a strong acid like HCl or H2SO4 can protonate the product amine, rendering it non-nucleophilic.[2] Caution: This may not be suitable for the pyridinone system without careful optimization, as it can affect catalyst activity. | Stoichiometric amount of acid. Monitor for catalyst poisoning. |

| TS-2.3 | Catalyst Choice | While Raney Nickel is common, Rhodium (Rh) or specialized Palladium (Pd) catalysts can offer higher selectivity towards primary amines under specific conditions.[1][3] | Catalyst screening is recommended. For example, polysilane/SiO2-supported Pd has shown high selectivity in flow chemistry systems.[3] |

| TS-2.4 | Solvent System | The choice of solvent can influence the reaction. Using solvents like ethanol in combination with specific reducing systems (e.g., Raney Ni/KBH4) has been shown to yield primary amines with only trace impurities.[4] | Anhydrous ethanol or methanol. |

Recommended Protocol (TS-2.1): Reduction using Raney Nickel with Ammonia

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-(cyanomethyl)pyridin-2(1H)-one (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (Argon), carefully add slurry-washed Raney® Nickel (approx. 20-50% by weight of the starting material).

-

Solvent: Add anhydrous methanol saturated with ammonia (approx. 10-20 mL per gram of starting material).

-

Reaction: Seal the vessel, purge with N2, then purge with H2. Pressurize with H2 to 50-100 psi.

-

Conditions: Stir vigorously at a controlled temperature (start at room temperature, may require gentle heating to 40-50 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 4-24 hours.

-

Work-up: Once complete, carefully vent the H2 and purge with N2. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. CRITICAL: Keep the filter cake wet with solvent (methanol or water) at all times to prevent ignition.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

FAQs: Synthesis and Purification

Q: Is a Boc-protection step necessary after the reduction?

A: While not strictly necessary, it is highly recommended. The free aminomethyl pyridinone is a polar, and potentially reactive, compound that can be difficult to purify via standard column chromatography. Converting it to the Boc-protected derivative, tert-butyl ((2-oxo-1,2-dihydropyridin-4-yl)methyl)carbamate, offers several advantages:

-

Improved Handling: The Boc-protected compound is typically a stable, crystalline solid with significantly lower polarity.

-

Simplified Purification: It is easily purified by silica gel chromatography to remove any residual starting material and the secondary/tertiary amine side products.

-

Prevents Side Reactions: The protected amine cannot participate in undesired subsequent reactions.

The Boc group is stable to most bases and nucleophiles but is easily removed under acidic conditions, which is compatible with the final hydrochloride salt formation step.[5][6]

Q: I am attempting the Boc-protection and see a second, less polar spot on my TLC. What is it?

A: This is likely the di-Boc protected compound, where the pyridinone nitrogen has also been acylated. This is more likely to occur if using forcing conditions or highly reactive Boc-protection reagents.

Solution:

-

Use standard conditions: (Boc)2O (1.1-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.[7]

-

Avoid using catalysts like DMAP unless necessary, as they can promote N-acylation on the pyridinone ring.

-

The di-Boc side product can usually be separated by silica gel chromatography.

Q: During the final Boc-deprotection/HCl salt formation, my product oils out or remains sticky. How can I obtain a crystalline solid?

A: This is a common issue related to solvent choice, residual water, or impurities.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: The deprotection must be performed under strictly anhydrous conditions. Use a certified anhydrous solution of HCl in a solvent like 1,4-dioxane or methanol.[8] Any water present can make the final salt hygroscopic and difficult to crystallize.

-

Solvent for Precipitation: After deprotection, the choice of anti-solvent is critical. Diethyl ether or tert-butyl methyl ether (MTBE) are excellent choices to precipitate the hydrochloride salt from the reaction mixture (e.g., methanol or dioxane).

-

Trituration: If an oil forms, remove the solvent and triturate the oil vigorously with fresh, anhydrous diethyl ether or acetone. This often induces crystallization.

-

Purity Check: An oily salt is often an indicator of impurities. Ensure the Boc-protected precursor was of high purity (>98%) before the deprotection step.

Protocol: Boc Deprotection and HCl Salt Formation

-

Dissolve the purified Boc-protected amine (1.0 eq) in a minimal amount of anhydrous methanol (e.g., 3-5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 4M solution of HCl in 1,4-dioxane (2-3 eq).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add anhydrous diethyl ether to the residue and stir/sonicate. The product should precipitate as a white or off-white solid.

-

Isolate the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

Summary of Potential Side Products

| Side Product | Structure | Δ Mass vs. Product (Da) | Identification Notes |

| Secondary Amine | ((2-oxo-1,2-dihydropyridin-4-yl)methyl)2NH | +107.12 | M+H peak at [2M-NH2]+. Often co-elutes with the product. |

| Tertiary Amine | ((2-oxo-1,2-dihydropyridin-4-yl)methyl)3N | +214.24 | M+H peak at [3M-2NH2]+. Less polar than the secondary amine. |

| Di-Boc Adduct | N-Boc-4-((Boc-amino)methyl)pyridin-2-one | +100.05 | Observed during the protection step. Significantly less polar than the mono-Boc product. |

| Over-reduced Ring | 4-(Aminomethyl)piperidin-2-one | +4.03 | Possible with aggressive catalysts (e.g., Rhodium) or harsh conditions. M+H peak is 4 Da higher. |

References

-

Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. Available at: [Link]

-

Koenigs, E., & Greiner, H. (1931). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses. Available at: [Link]

-

Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Couturier, D., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference, no direct link available).

-

Hartung, W. H. (1928). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. Available at: [Link]

-

Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

Ren, Y., et al. (2014). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters. Available at: [Link]

-

Zhang, T., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

- CN102936220B - BOC protection method for aminopyridine - Google Patents.

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting purification of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Technical Support Center: Purification of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Ticket System Status: [ONLINE] Subject: Technical Guide for CAS: 943751-21-1 (and related salts) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Molecule Profile & Chemical Context

Before troubleshooting, you must understand the "personality" of your molecule.[1] 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a deceptive structure.[1][2][3] It behaves less like a standard organic intermediate and more like a zwitterionic amino acid due to the interaction between the basic primary amine and the pyridone motif.[1]

-

Tautomerism: It exists in equilibrium between the 2-pyridone (dominant in solid state/polar solvents) and 2-hydroxypyridine forms.[1][2][3]

-

Solubility Profile:

-

The "Salt Trap": Synthesis often involves reducing 2-methoxy-4-cyanopyridine or 2-oxo-4-cyanopyridine.[1][2][3] The subsequent hydrolysis and neutralization frequently leave you with a mixture of your product and inorganic salts (NaCl/KCl) that are both water-soluble and insoluble in organics.[1][2][3]

Troubleshooting Guides (Ticket-Based Q&A)

Ticket #101: "My crude product is a sticky solid contaminated with NaCl. Normal phase silica failed."

Diagnosis: You are attempting to purify a highly polar salt on normal phase silica.[1][3] The compound is likely streaking or sticking permanently to the silica due to the free amine and pyridone polar interactions.[1] Furthermore, silica cannot separate inorganic salts from your product.[3]

Solution: The "Catch and Release" Strategy (Ion Exchange) For this molecule, chromatography based on polarity (Silica) is inferior to chromatography based on charge (Ion Exchange).[3]

-

Why it works: The primary amine (pKa ~9-10) will bind tightly to the sulfonic acid groups on the resin, while neutral impurities and inorganic anions (Cl⁻ from NaCl) wash through.[1][2]

Protocol A: SCX Desalting & Purification

-

Conditioning: Rinse SCX cartridge with Methanol, then Water.[1][3]

-

Loading: Dissolve crude "goo" in minimal water (pH < 7). Load onto resin.[1][3]

-

Washing: Flush with 2-3 column volumes (CV) of Water, then 2 CV of Methanol.[1][2][3]

-

Elution (Release): Elute with 2M Ammonia in Methanol .

-

Re-salting (Critical): Evaporate the ammoniacal methanol. Redissolve the residue in minimal MeOH and add 1.1 eq of HCl in Dioxane (4M). Add Et2O to precipitate the pure Hydrochloride salt.[1][3]

Ticket #102: "I need to scale up (grams/kilos). Ion exchange is too expensive.[1][3] How do I recrystallize?"

Diagnosis: You need a crystallization system that leverages the differential solubility of your organic salt vs. inorganic salts (NaCl).[3]

Solution: The "Water-Anti-Solvent" Switch NaCl is soluble in water but virtually insoluble in Ethanol.[1][2][3] Your product is soluble in water and sparingly soluble in hot Ethanol.[1][3]

Protocol B: Selective Recrystallization

-

Dissolution: Dissolve the crude salt mixture in the minimum amount of hot water (80°C). It should be near saturation.

-

The Switch: Slowly add hot Ethanol (absolute) while stirring.[1][3] Ratio target: approx 1:5 to 1:10 (Water:EtOH).[1][3]

-

Filtration 1 (Hot): If you see a fine, white granular solid precipitating immediately while hot, this is likely NaCl .[1][3] Filter this hot and keep the filtrate (mother liquor).

-

Crystallization: Allow the filtrate (containing your product) to cool slowly to Room Temp, then 0°C.

-

Filtration 2 (Cold): The product should crystallize as off-white needles/prisms.[1][2][3] Filter and wash with cold EtOH.[3]

-

Validation: Test the ash content. If it burns with a persistent yellow flame, you still have Sodium trapped.[3] Repeat.

Ticket #103: "The NMR spectrum looks messy in DMSO-d6. Is it impure?"

Diagnosis: Pyridones are notorious for "broadening" in NMR due to tautomeric exchange and hydrogen bonding.[1][3]

Solution: Solvent Selection

-

Issue: In DMSO, the NH proton of the pyridone can exchange or H-bond, causing peak broadening or doubling (if exchange is slow).[1][2]

-

Fix: Run the NMR in D2O with a drop of DCl.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the SCX mechanism.

Figure 1: Purification Decision Matrix

Caption: Decision tree for selecting the optimal purification method based on salt content and scale.

Figure 2: The "Catch & Release" Mechanism (SCX)

Caption: Step-by-step mechanism for isolating the amine using Strong Cation Exchange (SCX).

Quantitative Data: Solubility & Properties

| Property | Value / Observation | Relevance to Purification |

| Melting Point | > 200°C (Decomposes) | High MP indicates strong lattice; recrystallization requires high heat.[1][2][3] |

| Solubility (Water) | > 100 mg/mL | Highly soluble; makes extraction into organics impossible.[1][3] |

| Solubility (EtOH) | < 5 mg/mL (Cold) | Good anti-solvent for crystallization.[1][2][3] |

| pKa (Amine) | ~9.5 | Basic enough to bind strongly to SCX resin.[1][3] |

| pKa (Pyridone) | ~11 (OH form) / 0.7 (NH) | Amphoteric nature; pH control is critical.[1][2][3] |

References

-

Knutsen, L. J. S., et al. (1984).[1][3] "Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Derivatives." Journal of the Chemical Society, Perkin Transactions 1. (General pyridone synthesis context).

-

Verma, S. K., et al. (2013).[1][3] "Process for the preparation of EZH2 inhibitors." World Intellectual Property Organization, WO2013138361.[1][3] (Describes synthesis and handling of the 4-aminomethyl intermediate for Tazemetostat).[1][2][3]

-

Sigma-Aldrich. "4-(Aminomethyl)pyridine Product Specification." (Baseline data for the non-oxidized precursor).

-

ResearchGate Community. "Removing NaCl from a highly water soluble organic compound?" (Validation of the SCX/Dialysis approach for polar salts).

Sources

- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 2. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6913742B2 - Process for the purification of inorganic salt containing organic material and purified salt for electrolysis of sodium chloride - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

solubility issues with 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in aqueous buffers

Introduction

Welcome to the technical support guide for 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 943751-21-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues encountered when using this compound in aqueous buffer systems. As a substituted pyridinone, this molecule possesses unique chemical properties that require careful consideration during experimental design.[3][4] This guide provides in-depth, field-proven insights and step-by-step protocols to ensure successful and reproducible results.

Core Concept: Understanding the Chemistry of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

The solubility of this compound is fundamentally governed by its structure: a pyridinone ring and a protonated aminomethyl side chain (hydrochloride salt). The primary amine is basic and, in the hydrochloride salt form, exists as a cation. This makes the molecule's solubility highly dependent on the pH of the medium.

Below is a diagram illustrating the critical pH-dependent equilibrium.

Caption: pH-dependent equilibrium of the compound.

At a low pH, the equilibrium shifts to the left, favoring the protonated, more soluble ionic form. As the pH rises above the pKa of the aminomethyl group, the compound deprotonates to its free base, which is significantly less soluble in water and may precipitate.[5][6]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in Phosphate-Buffered Saline (PBS) at pH 7.4, but it's not dissolving or is forming a precipitate. Why is this happening?

A1: This is a common and expected issue. There are two primary chemical principles at play:

-

pH-Dependent Solubility: At pH 7.4, you are likely near or above the pKa of the aminomethyl group. This causes the compound to convert from its soluble hydrochloride salt form to its less soluble free base form, leading to precipitation.[5][6]

-

Common Ion Effect: PBS has a high concentration of chloride ions (from NaCl). This excess chloride can suppress the dissolution of the hydrochloride salt, further reducing its solubility even at a favorable pH.[5][7][8]

Q2: My compound dissolved initially after I adjusted the pH, but it crashed out of solution later. What could be the cause?

A2: This phenomenon, known as disproportionation, often occurs when a supersaturated solution is created. You may have dissolved the compound at a low pH where it is highly soluble, but upon letting the solution sit, or with a slight temperature change, the less stable supersaturated state resolves by precipitating the less soluble form.[9] Additionally, ensure the pH of your final solution is stable; absorption of atmospheric CO₂ can slightly lower the pH of unbuffered or weakly buffered solutions, but interactions with container surfaces or other components could also shift pH over time.[10]

Q3: Is it safe to heat the solution to aid dissolution?

A3: Gentle warming can be an effective method to increase the rate of dissolution.[11] However, prolonged exposure to high temperatures can lead to chemical degradation. Pyridinone derivatives can be susceptible to hydrolysis or oxidation under harsh conditions.[12] We recommend a preliminary stability test if heating is required for your application. A standard approach is to prepare a solution, heat it for the required time, and then analyze its purity by HPLC to check for the appearance of degradation products.[13][14]

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes, using minimal amounts of organic co-solvents is a valid strategy. Solvents like DMSO, ethanol, or DMF can significantly enhance solubility.[11] However, it is critical to ensure the chosen co-solvent and its final concentration are compatible with your downstream biological assay, as they can affect cell viability, enzyme activity, or other experimental readouts.

In-Depth Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in Standard Neutral Buffers (e.g., PBS, HEPES)

This guide provides a systematic workflow to achieve complete dissolution.

Caption: Systematic workflow for dissolving the compound.

Protocol 1: pH-Adjusted Dissolution

This method is the most common and effective first step.

-

Prepare a Slurry: Add the desired amount of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride to ~80% of your final desired volume of aqueous buffer. This will form a slurry or suspension.

-

Monitor pH: Place a calibrated pH probe into the suspension.

-

Acidify: While stirring, add 0.1 M or 1 M HCl dropwise. Observe the solid as you add the acid. The compound should begin to dissolve as the pH drops.

-

Target pH: Continue adding acid until all solid has dissolved. The target pH will typically be in the range of 3.0-5.0. Note the pH of complete dissolution.

-

Final Volume Adjustment: Once fully dissolved, adjust the volume to 100% with your buffer.

-

Final pH Adjustment (Optional & Cautious): If your experiment requires a higher pH, you can now carefully add a base (e.g., 0.1 M NaOH) dropwise to raise the pH. Crucially , monitor the solution for any signs of cloudiness or precipitation, which indicates you are approaching the limit of solubility at that pH. It is always best to work at the lowest pH your experiment can tolerate.[10]

Issue 2: Precipitation in Phosphate-Containing Buffers

Phosphate buffers are notorious for causing precipitation, not just with the compound of interest but also due to their own components, especially when making concentrated stocks or in the presence of divalent cations.[15][16]

Data Summary: Alternative Buffer Recommendations

If you continue to face issues in PBS, even after pH adjustment, consider these alternatives.

| Buffer System | pKa (at 25°C) | Recommended pH Range | Key Advantage for this Compound | Potential Drawback |

| MES | 6.15 | 5.5 - 6.7 | No chloride; avoids common ion effect. | Buffering capacity is weak above pH 7. |

| Acetate | 4.76 | 3.8 - 5.8 | Low pH range is ideal for maximizing compound solubility. | Not suitable for experiments requiring neutral pH. |

| HEPES | 7.55 | 6.8 - 8.2 | Good buffering capacity at physiological pH. | Choose the free-acid form, not the sodium salt, to avoid adding extra ions initially. |

| Tris | 8.06 | 7.5 - 9.0 | Commonly used in biology. | pH is temperature-dependent; can interact with some enzymes. |

Protocol 2: Using Co-Solvents for High-Concentration Stock Solutions

This protocol is for situations where very high concentrations are needed that are unachievable in purely aqueous media.

-

Select a Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power and general compatibility with many assays at low final concentrations (<0.5%).

-

Prepare Stock: Dissolve 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Use sonication or gentle vortexing to aid dissolution.

-

Serial Dilution: Perform serial dilutions of the DMSO stock in your chosen aqueous buffer to achieve the final desired concentration for your experiment.

-

Final Concentration Check: Always ensure the final percentage of the organic co-solvent in your assay is low and consistent across all samples, including controls, to avoid artifacts.[11]

Stability and Storage

Q5: How should I store the solid compound and prepared solutions?

A5:

-

Solid Form: The hydrochloride salt is generally stable. Store the solid compound at 2-8°C, protected from light and moisture, as recommended by suppliers.[1][17]

-

Aqueous Solutions: Due to the potential for degradation in aqueous media over time, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, filter-sterilize the solution and store at 4°C, protected from light, for a limited duration. Long-term stability studies for this specific compound in various buffers are not widely published, so short-term storage (1-2 days) is a safer practice.[14][18][19][20] For critical applications, perform a stability check by analyzing a stored solution via HPLC to ensure no significant degradation has occurred.[21]

References

-

Journal of Medicinal Chemistry. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.[Link]

-

MDPI. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.[Link]

-

Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.[Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.[Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.[Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.[Link]

-

ResearchGate. Microbial Degradation of Pyridine and Its Derivatives.[Link]

-

ResearchGate. Why the PBS buffer precipitate?[Link]

-

ResearchGate. Chemical stability of 4-aminopyridine capsules.[Link]

-

ResearchGate. Stability of a pyrimethamine suspension compounded from bulk powder.[Link]

-

University of Alberta. Isolation (Recovery) of amines.[Link]

Sources

- 1. achmem.com [achmem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ovid.com [ovid.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. onyxipca.com [onyxipca.com]

- 14. Stability of pyrimethamine in a liquid dosage formulation stored for three months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. chemscene.com [chemscene.com]

- 18. researchgate.net [researchgate.net]

- 19. cjhp-online.ca [cjhp-online.ca]